Tubulin polymerization-IN-58
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Overview
Description
Tubulin polymerization-IN-58 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule structure within cells. This compound has shown potential in cancer research due to its ability to disrupt microtubule dynamics, which are crucial for cell division and intracellular transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Tubulin polymerization-IN-58 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-58 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Tubulin polymerization-IN-58 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Tubulin polymerization-IN-58 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics interferes with cell division and intracellular transport, ultimately leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of tubulin polymerization and the disruption of the microtubule network .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A potent tubulin polymerization inhibitor with a similar mechanism of action.
Indole-3-glyoxylamides: A series of compounds that inhibit tubulin polymerization and show cytotoxic effects against cancer cells.
9-aryl-5H-pyrido[4,3-b]indole derivatives: Compounds that inhibit tubulin polymerization and disrupt the microtubule network.
Uniqueness
Tubulin polymerization-IN-58 is unique in its specific binding to the colchicine-sensitive site of tubulin and its ability to induce the degradation of oncogenic protein YAP via the ubiquitin-proteasome system pathway . This dual mechanism of action makes it a promising candidate for cancer research and therapy.
Properties
Molecular Formula |
C29H29N5O6S2 |
---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)triazol-1-yl]-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H29N5O6S2/c1-37-23-10-9-18(11-22(23)35)14-34(20-12-24(38-2)28(40-4)25(13-20)39-3)27(36)16-33-15-19(31-32-33)17-41-29-30-21-7-5-6-8-26(21)42-29/h5-13,15,35H,14,16-17H2,1-4H3 |
InChI Key |
YMDRFGOOAHGTHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CN3C=C(N=N3)CSC4=NC5=CC=CC=C5S4)O |
Origin of Product |
United States |
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